molecular formula C19H26BrN5O3S B3414260 2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine CAS No. 946315-41-9

2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B3414260
CAS No.: 946315-41-9
M. Wt: 484.4 g/mol
InChI Key: UNJCBYHSUQUBQF-UHFFFAOYSA-N
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Description

The compound 2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine features a pyrimidine core substituted with a piperazine-sulfonyl group, a brominated ethoxyphenyl moiety, and dimethylamino/methyl groups. The bromine atom and ethoxy group enhance lipophilicity, which may influence pharmacokinetics, while the sulfonylpiperazine moiety is a common pharmacophore in kinase inhibitors and neurotransmitter receptor antagonists .

Properties

IUPAC Name

2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BrN5O3S/c1-5-28-16-7-6-15(20)13-17(16)29(26,27)25-10-8-24(9-11-25)19-21-14(2)12-18(22-19)23(3)4/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJCBYHSUQUBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that has been the subject of research due to its potential biological activities. This article discusses its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Features

The compound features several key structural components:

  • Pyrimidine Core : A common feature in many biologically active compounds.
  • Piperazine Ring : Known for enhancing solubility and bioavailability.
  • Sulfonyl Group : Often associated with increased reactivity and interaction with biological targets.

Inhibition of Kinases

Research indicates that this compound may possess kinase inhibitory activity. Kinases are critical in various cellular processes, including cell signaling and metabolism. The presence of the pyrimidine ring suggests it could act as a potential lead compound for developing kinase inhibitors, particularly in cancer therapy.

Antimicrobial Properties

The piperazine moiety in the compound suggests possible antimicrobial properties. Compounds with similar structures have exhibited antibacterial and antifungal activities, indicating that 2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine could be evaluated for its effectiveness against various pathogens.

The biological activity of the compound is primarily linked to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and affecting downstream biological pathways relevant to disease states. Detailed studies are required to elucidate the exact molecular targets involved.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that compounds similar to 2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine exhibit significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, showing promising results for further development .
  • Antimicrobial Testing : Preliminary tests have indicated that derivatives containing the piperazine ring exhibit activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can be quantified through minimum inhibitory concentration (MIC) assays, which measure the lowest concentration that prevents visible growth of bacteria.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrimidine Core : Reaction of appropriate precursors under controlled conditions.
  • Introduction of the Piperazine Ring : Achieved through nucleophilic substitution reactions.
  • Attachment of the Sulfonyl Group : Utilizes sulfonyl chloride derivatives in basic conditions.
  • Bromination and Ethoxylation : Final modifications to achieve the desired structure.

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
2-(4-(5-bromo-2-methoxyphenyl)sulfonyl)piperazin-1-yl)Piperazine ring, methoxy groupDifferent substituents affecting biological activity
4-(2-(4-bromophenyl)piperazin-1-yl)-6-methylpyrimidinPiperazine ring, methyl groupVariations in core structure

Comparison with Similar Compounds

Structural Analogues

N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-2,4,6-trimethylbenzene ()
  • Key Features :
    • Bromo-pyrimidine core with sulfanyl linker.
    • Piperidine (vs. piperazine in the target compound).
    • Methoxy and trimethylbenzene substituents.
  • Sulfanyl group (−S−) is less electron-withdrawing than sulfonyl (−SO₂−), altering electronic properties and metabolic stability .
N-ethyl-N-methyl-6-(3-methylbenzene-1-sulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine ()
  • Key Features :
    • Fused tetrahydropyrido-pyrimidine scaffold.
    • 3-Methylbenzenesulfonyl and phenylpiperazinyl groups.
  • Phenylpiperazine is a known motif in serotonin/dopamine receptor ligands, suggesting possible CNS activity .
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) ()
  • Key Features :
    • Piperazinyl-methyl group linked to a benzoindane core.
    • High selectivity for dopamine D4 receptors (Ki = 2.4 nM).
  • Implications :
    • Demonstrates that piperazine-containing compounds can achieve >100-fold selectivity among dopamine receptor subtypes.
    • The target compound’s sulfonylpiperazine group may similarly confer receptor subtype specificity .

Receptor Affinity and Selectivity

Compound Target Receptor Ki (nM) Selectivity vs. Other Receptors Reference
Target Compound Not reported
S 18126 hD4 2.4 >100-fold vs. hD2/hD3/hD1/hD5
L 745,870 hD4 2.5 >300-fold vs. hD2/hD3
Raclopride hD2/hD3 1.1/1.4 Inactive at hD4 (>3000 nM)
  • Insights :
    • The target compound’s piperazine-sulfonyl group resembles S 18126’s piperazinyl-methyl motif, which is critical for D4 affinity.
    • Lack of fused aromatic systems (unlike S 18126) may reduce off-target binding but requires experimental validation.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Affecting Solubility
Target Compound ~550 ~3.8 Bromo (lipophilic), ethoxy (polar)
N-(2-{[5-Bromo... ~600 ~4.2 Sulfanyl, trimethylbenzene
S 18126 ~450 ~2.5 Dihydrobenzo dioxin (polar)
  • Insights :
    • The target’s ethoxy group improves solubility compared to purely lipophilic analogs.
    • Higher molecular weight may limit blood-brain barrier penetration compared to S 18124.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine

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